(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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Overview
Description
The compound “(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups and a unique structural framework, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, oxidation, and reduction processes, as well as the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may serve as a probe for studying enzyme activity or as a ligand for binding to specific proteins. Its structural features could enable interactions with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties
Industry
In industry, this compound could be used as a catalyst or as a precursor for the synthesis of materials with specific properties. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target, resulting in various biological or chemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups and unique structural frameworks. Examples may include:
- (6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its structural framework. These features may confer unique reactivity, binding properties, or biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
50663-90-6 |
---|---|
Molecular Formula |
C11H11N6O6P |
Molecular Weight |
354.22 g/mol |
IUPAC Name |
(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H11N6O6P/c18-7-8-5(3-21-24(19,20)23-8)22-11(7)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18H,3H2,(H,19,20)/t5?,7-,8?,11-/m1/s1 |
InChI Key |
SWFIGDRXLWNILX-CQVXPMKFSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |
Isomeric SMILES |
C1C2C([C@H]([C@@H](O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |
Synonyms |
1,N(6)-etheno-2-azaadenosine 3',5'-monophosphate |
Origin of Product |
United States |
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